molecular formula C9H11NO4 B12940526 3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid

3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid

Cat. No.: B12940526
M. Wt: 197.19 g/mol
InChI Key: NZJYBXDXOYESJM-UHFFFAOYSA-N
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Description

3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid is a compound that combines the structural features of oxetane and furan rings The oxetane ring is a four-membered cyclic ether, while the furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid can be achieved through multi-component reactions. One common method involves the condensation of oxetane derivatives with furan-2-carboxylic acid under specific reaction conditions. For instance, the use of acetic acid as a solvent and refluxing the mixture can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the oxetane ring can enhance the compound’s stability and bioavailability. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid is unique due to the combination of the oxetane and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in organic synthesis and drug development .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

3-[(oxetan-3-ylamino)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C9H11NO4/c11-9(12)8-6(1-2-14-8)3-10-7-4-13-5-7/h1-2,7,10H,3-5H2,(H,11,12)

InChI Key

NZJYBXDXOYESJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NCC2=C(OC=C2)C(=O)O

Origin of Product

United States

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